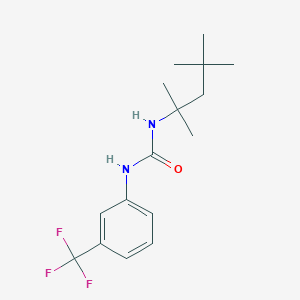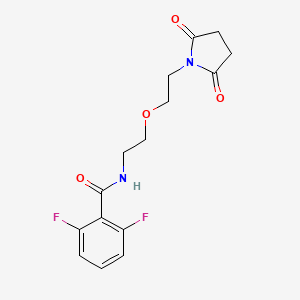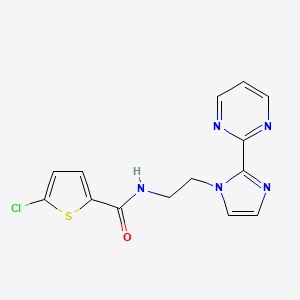![molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2](/img/structure/B2753295.png)
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-(Dimethylsulfamoyl)phenyl]but-2-enoic acid, otherwise known as DMSPBA, is a compound that has been studied extensively for its potential applications in scientific research. DMSPBA is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in many scientific fields. In
科学研究应用
DMSPBA has been studied for its potential applications in scientific research. It has been used in studies examining the effects of cell death, apoptosis, and autophagy. It has also been used in the study of cancer, inflammation, and immune system response. Additionally, DMSPBA has been used in research on the effects of oxidative stress, as well as in studies of the effects of different types of radiation, such as UV radiation and X-ray radiation.
作用机制
The mechanism of action of DMSPBA is not fully understood. However, it is believed that DMSPBA can interact with certain proteins in the body, such as NF-κB and STAT3, which are involved in the regulation of cell death, apoptosis, and autophagy. Additionally, DMSPBA has been found to inhibit the activity of certain enzymes, such as caspase-3 and caspase-7, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects
DMSPBA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell death and apoptosis in certain types of cells, such as cancer cells. It has also been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the formation of new blood vessels in tumors. Additionally, DMSPBA has been found to reduce inflammation and to modulate the immune system response.
实验室实验的优点和局限性
DMSPBA has several advantages for use in lab experiments. It is a small molecule, making it easy to store and handle. Additionally, it is relatively inexpensive and can be synthesized in the lab. However, there are also some limitations to using DMSPBA in lab experiments. It is not very stable and can degrade over time. Additionally, it can be toxic to certain types of cells, making it unsuitable for use in some experiments.
未来方向
The potential applications of DMSPBA are vast and there is still much to be learned about its biochemical and physiological effects. Possible future directions of research include exploring the effects of DMSPBA on other types of cells, such as stem cells and neurons, and further investigating the mechanism of action of DMSPBA. Additionally, further research could be done to explore the potential applications of DMSPBA in the treatment of diseases, such as cancer and inflammation. Finally, more research could be done to develop more stable forms of DMSPBA for use in lab experiments.
合成方法
DMSPBA is synthesized primarily through a reaction between 3-dimethylsulfamoylphenylacetic acid and 2-bromobutane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields DMSPBA as the main product.
属性
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDODVZBQQMWIJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)



![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)